molecular formula C13H24N2 B15053239 1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethylnaphthyridine

1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethylnaphthyridine

Cat. No.: B15053239
M. Wt: 208.34 g/mol
InChI Key: UIZGCTCJFKGHAI-UHFFFAOYSA-N
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Description

1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethylnaphthyridine is a complex organic compound with the molecular formula C15H27N It is a derivative of naphthyridine, characterized by its octahydro structure and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethylnaphthyridine typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor naphthyridine compound under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of automated systems for monitoring and adjusting these parameters is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethylnaphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C to yield fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where halogen atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenated derivatives with nucleophiles in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethylnaphthyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethylnaphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
  • 2-Naphthalenol, 1,2,3,4,4a,5,6,7-octahydro-2,5,5-trimethyl-
  • 2-Naphthalenemethanol, decahydro-α,α,4a-trimethyl-8-methylene-

Uniqueness

1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethylnaphthyridine is unique due to its specific arrangement of methyl groups and the octahydro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

2,2,4,7,7-pentamethyl-1,3,4,4a,5,6-hexahydro-1,8-naphthyridine

InChI

InChI=1S/C13H24N2/c1-9-8-13(4,5)15-11-10(9)6-7-12(2,3)14-11/h9-10H,6-8H2,1-5H3,(H,14,15)

InChI Key

UIZGCTCJFKGHAI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=NC(CCC12)(C)C)(C)C

Origin of Product

United States

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